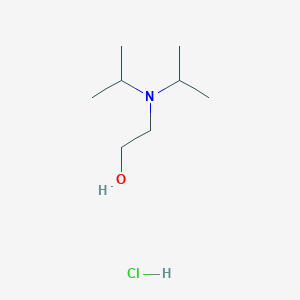

2-(Diisopropylamino)ethanol hydrochloride

CAS No.: 63051-68-3

Cat. No.: VC3752185

Molecular Formula: C8H20ClNO

Molecular Weight: 181.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63051-68-3 |

|---|---|

| Molecular Formula | C8H20ClNO |

| Molecular Weight | 181.7 g/mol |

| IUPAC Name | 2-[di(propan-2-yl)amino]ethanol;hydrochloride |

| Standard InChI | InChI=1S/C8H19NO.ClH/c1-7(2)9(5-6-10)8(3)4;/h7-8,10H,5-6H2,1-4H3;1H |

| Standard InChI Key | CZMTWIPIMQPLGH-UHFFFAOYSA-N |

| SMILES | CC(C)N(CCO)C(C)C.Cl |

| Canonical SMILES | CC(C)N(CCO)C(C)C.Cl |

Introduction

Chemical Structure and Nomenclature

2-(Diisopropylamino)ethanol hydrochloride is derived from its parent compound 2-(diisopropylamino)ethanol, which has the molecular formula C8H19NO. The hydrochloride salt form has the molecular formula C8H19NO·HCl, formed by the addition of hydrogen chloride to the tertiary amine group. This salt formation significantly alters the physical properties while maintaining the core chemical structure.

Structural Characteristics

The parent compound 2-(diisopropylamino)ethanol contains a tertiary amine with two isopropyl groups attached to the nitrogen atom, along with an ethanol moiety. The structure features a nitrogen atom bonded to two isopropyl (2-propyl) groups and a 2-hydroxyethyl group. In the hydrochloride salt, the nitrogen atom becomes protonated, forming a positively charged quaternary ammonium center with the chloride ion as the counterion.

Synonyms and Alternative Names

The parent compound 2-(diisopropylamino)ethanol is known by several alternative names in scientific literature and commercial contexts:

-

Diisopropylethanolamine

-

N,N-diisopropyl ethanolamine

-

2-[bis(1-methylethyl)amino]-ethanol

-

Ethanol, 2-(diisopropylamino)-

Physical and Chemical Properties

Physical Properties of the Parent Compound

The parent compound 2-(diisopropylamino)ethanol exhibits the following physical characteristics:

Chemical Properties

The parent compound 2-(diisopropylamino)ethanol demonstrates the following chemical characteristics:

-

Solubility: Soluble in chloroform, slightly soluble in methanol, and shows limited solubility in water

-

Stability: Stable under normal conditions but incompatible with acids and strong oxidizing agents

Properties of the Hydrochloride Salt

While the search results don't provide specific data on the hydrochloride salt form, generally, hydrochloride salts of tertiary amines exhibit:

-

Increased water solubility compared to the free base

-

Higher melting points

-

Crystalline solid form rather than liquid at room temperature

-

Greater stability for storage and handling

-

Decreased solubility in non-polar organic solvents

Synthesis and Preparation

Preparation of the Hydrochloride Salt

Based on analogous procedures for similar compounds described in the literature, 2-(diisopropylamino)ethanol hydrochloride can likely be prepared by:

-

Dissolving the parent 2-(diisopropylamino)ethanol in a suitable anhydrous solvent such as diethyl ether or ethanol

-

Adding hydrogen chloride gas or concentrated HCl solution with careful cooling

-

Isolating the precipitated hydrochloride salt by filtration

-

Purifying through recrystallization from appropriate solvent systems

This approach is consistent with the general procedure for preparing hydrochloride salts of amino compounds as described in the scientific literature for similar compounds .

Alternative Synthetic Routes

The search results include information on the synthesis of structurally related compounds. For example, the preparation of 2-(dialkylamino)ethanethiols described in the Arkivoc paper provides insight into potential synthetic approaches for related amino-functionalized compounds .

The general synthetic route involves:

-

Preparation of 2-(dialkylamino)ethyl chlorides from corresponding alcohols using thionyl chloride

-

Subsequent nucleophilic substitution reactions

This methodology could be adapted for the synthesis of structurally related compounds including derivatives of 2-(diisopropylamino)ethanol .

Analytical Characterization

Chromatographic Analysis

Chromatographic methods including HPLC, GC, and TLC could be employed for purity assessment and quantitative analysis, with specific conditions optimized for the compound's properties.

Applications and Uses

Chemical Synthesis

2-(Diisopropylamino)ethanol and its hydrochloride salt may serve as:

-

Intermediates in organic synthesis

-

Building blocks for pharmaceutically active compounds

-

Precursors for specialized surfactants and other industrial chemicals

Research Applications

The compound may be utilized in various research contexts:

-

As a standard for analytical method development

-

For structure-activity relationship studies

-

As a model compound for investigating amino alcohol chemistry

Regulatory Status

Transportation Classification

Transportation information for the parent compound includes:

Environmental Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume